molecular formula C16H27NO4 B12880282 Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride

Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride

Cat. No.: B12880282
M. Wt: 297.39 g/mol
InChI Key: RVTDFRTZRGWFSP-INIZCTEOSA-N
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Description

Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of cyclic anhydrides. It is derived from decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid. This compound is known for its versatile applications in organic synthesis and materials research due to its acylation properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride typically involves the reaction of decanoic acid with 2-methyl-4-oxopyrrolidine-2-carboxylic acid under dehydrating conditions. One common method is the use of acid chlorides and carboxylate salts. The reaction proceeds through nucleophilic acyl substitution, where the acid chloride reacts with the carboxylate anion to form the anhydride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride involves nucleophilic acyl substitution. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride is unique due to its specific structure, which combines a long-chain fatty acid with a cyclic anhydride. This combination imparts distinct physical and chemical properties, making it particularly useful in specialized applications such as drug delivery and materials science .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

decanoyl (2S)-2-methyl-4-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C16H27NO4/c1-3-4-5-6-7-8-9-10-14(19)21-15(20)16(2)11-13(18)12-17-16/h17H,3-12H2,1-2H3/t16-/m0/s1

InChI Key

RVTDFRTZRGWFSP-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OC(=O)[C@@]1(CC(=O)CN1)C

Canonical SMILES

CCCCCCCCCC(=O)OC(=O)C1(CC(=O)CN1)C

Origin of Product

United States

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